molecular formula C18H14N6O3S B11006361 N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11006361
M. Wt: 394.4 g/mol
InChI Key: WONBBBOMWKEQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the coupling of benzothiazole and benzotriazinyl acetyl glycinamide moieties.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced synthetic techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which combines benzothiazole and benzotriazinyl acetyl glycinamide moieties.

Properties

Molecular Formula

C18H14N6O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C18H14N6O3S/c25-15(21-18-20-13-7-3-4-8-14(13)28-18)9-19-16(26)10-24-17(27)11-5-1-2-6-12(11)22-23-24/h1-8H,9-10H2,(H,19,26)(H,20,21,25)

InChI Key

WONBBBOMWKEQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.